

Application of NF110 in Patch-Clamp Electrophysiology: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: NF110

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Introduction

NF110 is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed in sensory neurons, including dorsal root ganglion (DRG) neurons, where they play a crucial role in nociception and pain signaling.[1][2] As such, **NF110** serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of P2X3 receptors. This document provides detailed application notes and protocols for the use of **NF110** in patch-clamp electrophysiology studies, enabling researchers to effectively probe the function of P2X3 and related P2X receptors.

Mechanism of Action

NF110 acts as a competitive antagonist at P2X3 receptors, blocking the binding of ATP and its analogs, thereby preventing channel opening and subsequent cation influx.[2] This inhibitory action allows for the selective blockade of P2X3-mediated currents in electrophysiological recordings. The selectivity of **NF110** for P2X3 over other P2X subtypes, while not absolute, is significant, making it a preferred tool for isolating P2X3-dependent signaling pathways.

Data Presentation: Quantitative Analysis of NF110 Activity

The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of **NF110** for various P2X receptor subtypes. This data is essential for designing experiments and interpreting results.

Receptor Subtype	Species	Preparation	Agonist	Ki (nM)	IC50 (nM)	Reference
P2X3	Rat	Native DRG Neurons	α,β -methylene-ATP	-	527	[3]
P2X3	Rat	Recombinant	ATP	36	-	[3]
P2X1	Rat	Recombinant	ATP	-	-	[4]
P2X2	Rat	Recombinant	ATP	-	-	[4]
P2X2/3	Rat	Recombinant	ATP	-	-	[4]
P2Y	-	Stably Expressed	-	-	>10,000	[3]

Experimental Protocols

Preparation of NF110 Stock Solution

It is crucial to prepare and store **NF110** solutions correctly to ensure experimental reproducibility.

- Solvent: Dissolve **NF110** in sterile deionized water or a suitable buffer (e.g., HEPES-buffered saline).

- **Stock Concentration:** Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to the experimental chamber.
- **Storage:** Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.
- **Working Dilution:** On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the extracellular recording solution.

Whole-Cell Patch-Clamp Recording of P2X3 Receptor Currents

This protocol is designed for recording ATP- or α,β -methylene-ATP-evoked currents from cultured dorsal root ganglion (DRG) neurons.

a. Cell Preparation:

- Isolate DRG neurons from rodents and culture them on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin) for 1-3 days.

b. Recording Solutions:

Solution Type	Component	Concentration (mM)
External Solution	NaCl	150
	KCl	5
	CaCl ₂	2.5
	MgCl ₂	2
	HEPES	10
	D-Glucose	10
	pH adjusted to 7.4 with NaOH; Osmolarity ~330 mOsm	
Internal Solution	KCl	140
	MgCl ₂	2
	EGTA	11
	HEPES	10
	ATP-Mg	4
	GTP-Na	0.3
	pH adjusted to 7.2 with KOH; Osmolarity ~310 mOsm	

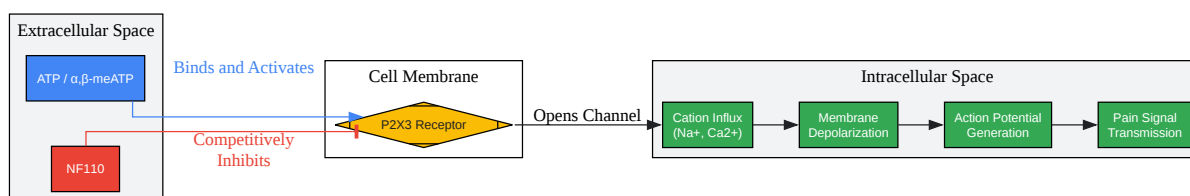
c. Recording Procedure:

- Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage and perfuse with external solution at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
- Approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

- Rupture the membrane to establish the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV.[5]
- Record baseline current for a stable period.
- Apply the P2X3 receptor agonist (e.g., 10-100 μ M ATP or α,β -methylene-ATP) for a short duration (2-5 seconds) using a rapid application system.[5] This will evoke a transient inward current.
- Wash out the agonist with the external solution until the current returns to baseline.
- To test the effect of **NF110**, pre-apply the desired concentration of **NF110** (e.g., 100 nM - 10 μ M) in the external solution for 1-5 minutes before co-applying it with the agonist.
- Record the agonist-evoked current in the presence of **NF110**.
- Wash out both **NF110** and the agonist to observe any recovery of the current.

Mandatory Visualizations

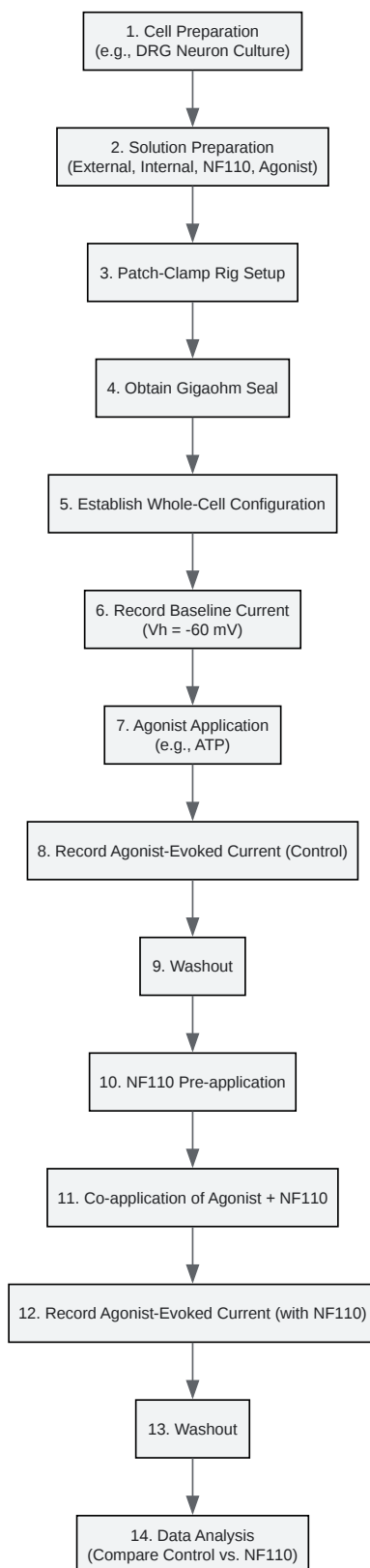
Signaling Pathway of P2X3 Receptor Activation and Inhibition by NF110



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Caption: P2X3 receptor signaling and **NF110** inhibition.

Experimental Workflow for Patch-Clamp Electrophysiology with NF110



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